N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- Core: A thiophene ring fused to a pyrimidinone moiety, providing rigidity and planar geometry conducive to binding biological targets such as kinases or receptors.
- Substituents: A 3,5-dimethylphenyl group at position 3 of the pyrimidinone ring, contributing steric bulk and lipophilicity. A sulfanyl acetamide side chain at position 2, linked to a 2,5-difluorophenyl group. The fluorine atoms enhance metabolic stability and modulate electronic properties.
The dimethylphenyl group may improve target affinity, while the difluorophenyl moiety balances solubility and membrane permeability .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-18-10-14(23)3-4-16(18)24/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOFPRJTXLXHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects based on various studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 3,5-cyclohexanedione, 3,5-difluorobenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction is typically carried out under reflux conditions for several hours. The resulting product is purified through filtration and washing with ice-cooled water and ethanol before being dried under vacuum .
The crystal structure of the compound reveals a nearly planar 4H-pyran ring with a folded keto group. The difluorophenyl moiety is almost perpendicular to the pyran ring plane, suggesting significant steric interactions that may influence its biological activity .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidine derivatives have shown promise as antitumor agents due to their ability to inhibit specific kinases involved in cancer progression. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Preliminary results suggest that it exhibits moderate inhibitory effects against various bacterial strains. The presence of the thienopyrimidine moiety is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
A series of studies have been conducted to further elucidate the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar ranges. |
| Study 2 | Reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL. |
| Study 3 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by approximately 40% compared to controls. |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno/Pyrimidine-Based Acetamide Derivatives
Core Structure Differences
- Thieno[3,2-d]pyrimidin-4-one (Target and ): The fused thiophene ring enhances planarity and rigidity, improving interactions with hydrophobic enzyme pockets.
Substituent Effects
- 3,5-Difluorophenyl (): Fluorine atoms provide electron-withdrawing effects, enhancing metabolic stability and polar interactions .
- Acetamide-Linked Aryl Groups :
- 2,5-Difluorophenyl (Target) : Fluorine’s electronegativity may improve membrane permeability and resistance to oxidative metabolism.
- 2,5-Dimethoxyphenyl () : Methoxy groups increase solubility but may reduce blood-brain barrier penetration .
- 2,3-Dichlorophenyl () : Chlorine atoms elevate lipophilicity and cytotoxicity, limiting therapeutic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
